Carbimazole-d3

Bioanalysis LC-MS/MS Isotope Dilution

Carbimazole-d3 is a deuterated internal standard (SIL-IS) essential for LC-MS/MS quantification of Carbimazole and Methimazole in bioanalytical assays. Non-isotopic analogs are invalid due to divergent ionization and retention times, which violates IDMS principles. Use this high-purity standard to correct matrix effects and ensure FDA/EMA-compliant method validation, pharmacokinetic accuracy, and ANDA/DMF support.

Molecular Formula C7H10N2O2S
Molecular Weight 189.25 g/mol
Cat. No. B13864703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbimazole-d3
Molecular FormulaC7H10N2O2S
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=CN(C1=S)C
InChIInChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3/i2D3
InChIKeyCFOYWRHIYXMDOT-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbimazole-d3: The Deuterium-Labeled Internal Standard for Carbimazole Quantification


Carbimazole-d3 is a deuterated analog of the antithyroid prodrug Carbimazole, in which three hydrogen atoms are replaced with deuterium at the N-methyl position . This isotopic substitution results in a molecular weight of 189.25 g/mol (C₇H₇D₃N₂O₂S) . The compound retains the identical structure and biological activation pathway of its unlabeled counterpart, being rapidly converted to the active metabolite Methimazole [1]. Its primary utility in research and pharmaceutical analysis is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of Carbimazole and Methimazole in complex biological matrices using Isotope Dilution Mass Spectrometry (IDMS) .

Carbimazole-d3: Why Structural Analogs Cannot Substitute for a Validated Stable Isotope Internal Standard


Generic substitution of Carbimazole-d3 with unlabeled Carbimazole or other structural analogs (e.g., Methimazole) in quantitative LC-MS/MS assays is invalid. These compounds differ in physical-chemical properties, leading to divergent chromatographic retention times and, crucially, different ionization efficiencies in the mass spectrometer source [1]. This violates the fundamental principle of isotope dilution mass spectrometry, where the internal standard must co-elute and undergo identical matrix effects and ion suppression/enhancement as the target analyte [2]. Consequently, using a non-isotopic analog introduces significant analytical error and bias, invalidating method precision and accuracy [3].

Carbimazole-d3 Quantifiable Differentiation: Evidence for Procurement in LC-MS and Drug Development


Carbimazole-d3 Ensures Accuracy in LC-MS Quantification by Mitigating Matrix Effects

Carbimazole-d3, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with Carbimazole and experiences identical matrix effects during LC-MS analysis [1]. This property is critical for correcting for variations in sample preparation, chromatographic separation, and ionization efficiency. While direct comparative data for Carbimazole-d3 versus a non-isotopic analog is not publicly available, the principle is well-established: the use of a SIL-IS like Carbimazole-d3 results in superior accuracy and precision compared to a structural analog internal standard, which does not share the same retention time or ionization behavior [2].

Bioanalysis LC-MS/MS Isotope Dilution

Carbimazole-d3 as a High-Purity Reference Standard for Pharmaceutical Quality Control

Carbimazole-d3 is supplied with a certified purity of ≥95% by HPLC, as per manufacturer specifications . This level of purity is comparable to analytical-grade reference standards used in pharmaceutical quality control [1]. The compound is suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Carbimazole .

Pharmaceutical Analysis Quality Control Impurity Profiling

Carbimazole-d3 as a Tracer for Investigating the Metabolic Activation of Carbimazole

Deuterium labeling on the N-methyl group of Carbimazole-d3 enables the tracking of its metabolic conversion to Methimazole . This specific labeling is crucial because it is retained after the metabolic hydrolysis that converts the prodrug to its active form, allowing researchers to distinguish the administered drug from its active metabolite in complex biological systems . A study on the comparative bioavailability of Carbimazole and Methimazole utilized deuterium-labeled Methimazole as an internal standard to increase statistical power, demonstrating the utility of this class of compounds in clinical pharmacology [1].

Drug Metabolism Pharmacokinetics Prodrug Activation

Optimal Procurement and Application Scenarios for Carbimazole-d3


LC-MS/MS Method Development and Validation for Carbimazole in Biological Matrices

In bioanalytical laboratories developing and validating LC-MS/MS methods for quantifying Carbimazole and its active metabolite Methimazole in plasma, serum, or urine, Carbimazole-d3 is the required internal standard . Its use ensures compliance with regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation by effectively correcting for matrix effects and analytical variability, which is essential for accurate pharmacokinetic and bioequivalence studies [1].

Pharmaceutical Quality Control and Impurity Profiling of Carbimazole Drug Substance

Pharmaceutical manufacturers and contract research organizations (CROs) use Carbimazole-d3 as a high-purity reference standard for analytical method validation (AMV) and quality control (QC) of Carbimazole drug substance and finished products . It supports ANDA and DMF submissions by providing a well-characterized standard for HPLC and LC-MS methods used to detect and quantify related substances and degradation products .

Metabolic and Pharmacokinetic Studies of Thionamide Prodrugs

Researchers investigating the in vitro and in vivo metabolism of Carbimazole use Carbimazole-d3 as a tracer to distinguish the administered prodrug from its active metabolite, Methimazole . This allows for precise measurement of the rate and extent of prodrug activation, providing crucial data for pharmacokinetic modeling and understanding inter-individual variability in drug response [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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